The compound can be categorized under the broader class of sulfonamides, which are characterized by the presence of a sulfonyl group bonded to an amine. Sulfonamides have been widely studied for their antibacterial properties and are frequently used in medicinal chemistry. The specific structure of N-tert-butyl-4-methoxybenzenesulfonamide allows it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.
The synthesis of N-tert-butyl-4-methoxybenzenesulfonamide can be achieved through several methods. One notable method involves the reaction of benzene sulfonamide with tert-butyl acrylate or tert-butyl propionate in the presence of a catalyst such as hafnium tetrachloride or zirconium tetrachloride, using N-methyl pyrrolidone as the solvent. The process typically follows these steps:
High-performance liquid chromatography can be employed to monitor the reaction progress, ensuring that the synthesis is efficient and yields high purity .
N-tert-butyl-4-methoxybenzenesulfonamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-tert-butyl-4-methoxybenzenesulfonamide primarily involves its interaction with biological molecules, particularly enzymes. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on target proteins, thereby altering their activity. This interaction could lead to changes in metabolic pathways or gene expression profiles .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound further.
N-tert-butyl-4-methoxybenzenesulfonamide has several significant applications:
The compound N-tert-butyl-4-methoxybenzenesulfonamide is systematically named as N-(1,1-dimethylethyl)-4-methoxybenzenesulfonamide under IUPAC conventions. Its molecular formula is C₁₁H₁₇NO₃S, confirmed by multiple sources [2] [3]. This formula comprises:
The SMILES notation (COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
) encodes connectivity: the methoxy group (OC) at para-position (C1=CC...C=C1) relative to the sulfonamide linkage. The canonical representation underscores the planar aromatic ring and tetrahedral sulfur in the sulfonyl group [2] [6].
Table 1: Molecular Descriptors of N-tert-butyl-4-methoxybenzenesulfonamide
Property | Value |
---|---|
IUPAC Name | N-(1,1-Dimethylethyl)-4-methoxybenzenesulfonamide |
Molecular Formula | C₁₁H₁₇NO₃S |
CAS Registry Number | 106555-68-4 |
Molecular Weight | 243.32 g/mol |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
While direct crystallographic data for N-tert-butyl-4-methoxybenzenesulfonamide is absent in the retrieved literature, insights derive from structural analogs:
Nuclear Magnetic Resonance (NMR)Predicted ¹H and ¹³C NMR chemical shifts align with electronic environments:
Infrared (IR) SpectroscopyKey vibrations include:
Mass Spectrometry (MS)The electron-impact spectrum features:
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 1.20 (s, 9H), δ 3.80 (s, 3H), δ 6.90 (d, 2H), δ 7.70 (d, 2H) |
¹³C NMR | δ 31.2, 55.8, 114.0, 130.2, 162.5 |
IR | 1350 cm⁻¹ (S=O), 1310 cm⁻¹ (S=O), 1245 cm⁻¹ (C–O–C) |
MS | 243.1 [M]⁺, 172 [M – C₄H₉]⁺, 155 [M – SO₂]⁺ |
Modifying substituents on the benzene ring or sulfonamide nitrogen alters physicochemical properties:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: